6-Chloro-3-nitro-2-(trifluoromethyl)pyridine
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Overview
Description
6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are primarily used for crop protection from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that tfmp derivatives interfere with the biochemistry of respiration .
Result of Action
It is known that tfmp derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It is known that the development of fluorinated organic chemicals, including tfmp derivatives, is becoming an increasingly important research topic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-3-(trifluoromethyl)pyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Aminated Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-3-nitro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-nitropyridine
Comparison: 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
6-chloro-3-nitro-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-4-2-1-3(12(13)14)5(11-4)6(8,9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFXQCGFWFTDPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442114 |
Source
|
Record name | 6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117519-12-7 |
Source
|
Record name | 6-chloro-3-nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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